N-Ethyl-dl-norephedrine Hydrochloride
Description
Historical Context and Discovery
The historical development of N-Ethyl-dl-norephedrine Hydrochloride is intrinsically linked to the broader evolution of phenylpropanolamine chemistry, which traces its origins to the early twentieth century. Phenylpropanolamine, the parent compound from which N-Ethyl-dl-norephedrine derives its structural foundation, was first synthesized around 1910, with its physiological effects on blood pressure being characterized approximately two decades later around 1930. This foundational work established the importance of the phenylpropanol structural motif and set the stage for subsequent derivative development. The systematic exploration of N-alkylated derivatives of norephedrine represents a natural progression in medicinal chemistry research, driven by the need to understand how structural modifications influence biological activity and pharmacological properties.
The specific synthesis of N-Ethyl-dl-norephedrine Hydrochloride emerged from advances in stereoselective organic synthesis methodologies developed in the latter half of the twentieth century. Research conducted by Lee and colleagues demonstrated that the compound could be stereoselectively prepared from prochiral cyclic sulfamidate imine precursors using asymmetric transfer hydrogenation techniques. This synthetic approach employed well-defined chiral rhodium complexes, specifically (S,S)- or (R,R)-Cp*RhCl(TsDPEN), in conjunction with formic acid and triethylamine as hydrogen sources under mild reaction conditions. The development of these synthetic methodologies represented a significant advancement in the field, as it enabled the preparation of individual enantiomers with high stereochemical purity, addressing a critical need in pharmaceutical research where stereochemical control is paramount.
The historical significance of N-Ethyl-dl-norephedrine Hydrochloride also reflects the broader evolution of our understanding of sympathomimetic amine chemistry. Early research in this field was pioneered by investigators such as Walter Cannon, who popularized the concept of a sympathoadrenal system preparing the body for fight-or-flight responses. The systematic investigation of norepinephrine and its derivatives, including compounds like N-Ethyl-dl-norephedrine, has contributed to our modern understanding of neurotransmitter systems and their pharmacological manipulation. This historical context provides important perspective on how the development of synthetic derivatives like N-Ethyl-dl-norephedrine Hydrochloride fits into the larger narrative of medicinal chemistry advancement.
Significance in Chemical Research
N-Ethyl-dl-norephedrine Hydrochloride occupies a position of considerable importance within contemporary chemical research, serving multiple functions that span synthetic methodology development, pharmaceutical intermediate synthesis, and analytical chemistry applications. The compound's primary significance lies in its role as a model substrate for advancing stereoselective synthesis techniques, particularly in the context of asymmetric transfer hydrogenation reactions. Research has demonstrated that the synthesis of N-Ethyl-dl-norephedrine Hydrochloride can be achieved through highly efficient catalytic processes that proceed under mild conditions, typically at room temperature within fifteen-minute reaction periods. These synthetic protocols have proven instrumental in developing general methodologies for the preparation of chiral amines, a class of compounds of fundamental importance in pharmaceutical chemistry.
The compound's research significance extends to its applications in dynamic kinetic resolution studies, where it serves as an exemplary substrate for understanding how stereochemical control can be achieved in complex synthetic transformations. The ability to prepare individual enantiomers of N-Ethyl-dl-norephedrine through asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution represents a significant methodological advancement. This synthetic approach has provided researchers with valuable insights into the factors that govern stereochemical outcomes in catalytic processes, contributing to the development of more efficient and selective synthetic methodologies for pharmaceutical applications.
Beyond its synthetic utility, N-Ethyl-dl-norephedrine Hydrochloride serves important functions in analytical chemistry research, where it is employed as a reference standard for developing and validating analytical methods. The compound's well-defined chemical structure and known properties make it an ideal candidate for method development in chromatographic and spectroscopic analyses. Research laboratories utilize the compound for calibrating analytical instruments, validating separation methods, and establishing quality control procedures for related pharmaceutical compounds. This analytical significance underscores the compound's broader utility in ensuring the accuracy and reliability of chemical measurements across diverse research applications.
The research significance of N-Ethyl-dl-norephedrine Hydrochloride is further amplified by its role in structure-activity relationship studies within the sympathomimetic amine family. Comparative studies examining the properties of N-Ethyl-dl-norephedrine alongside related compounds such as norephedrine, ephedrine, and phenylpropanolamine have provided valuable insights into how structural modifications influence molecular behavior. These investigations have contributed to our fundamental understanding of how chemical structure relates to biological activity, informing the design of new pharmaceutical compounds and advancing our knowledge of molecular recognition processes.
Nomenclature and Classification
The nomenclature of N-Ethyl-dl-norephedrine Hydrochloride reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry, while also incorporating descriptors that convey important stereochemical and structural information. The compound's systematic IUPAC name is (2S)-2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride, which precisely describes the stereochemical configuration at the chiral center, the position of the ethylamino substituent, and the presence of the hydrochloride salt form. This systematic nomenclature provides unambiguous identification of the compound's structure and stereochemistry, facilitating clear communication within the scientific community and ensuring accurate identification in chemical databases and literature.
Alternative nomenclature systems provide additional perspectives on the compound's structural characteristics and relationships to other molecules. The compound is also known by several synonymous names, including N-Ethyl-dl-norephedrine Hydrochloride and N-Ethyl-dl-norephedrine·HCl, which emphasize different aspects of its chemical identity. These alternative names reflect common practices in pharmaceutical and research chemical nomenclature, where both systematic and semi-systematic naming conventions are employed to facilitate identification and communication. The inclusion of the "dl" prefix in many of these names specifically indicates the racemic nature of the compound, signifying that it contains equal proportions of both enantiomeric forms.
From a chemical classification perspective, N-Ethyl-dl-norephedrine Hydrochloride belongs to several overlapping categories that reflect its structural features and chemical behavior. The compound is classified as a substituted amphetamine derivative, specifically a phenylpropanolamine analog, placing it within the broader family of phenylethylamine compounds. This classification reflects the compound's structural relationship to naturally occurring and synthetic sympathomimetic amines, highlighting its position within a well-established chemical family with known biological activities. The presence of the hydroxyl group on the phenylpropyl backbone further classifies the compound as a phenylpropanol derivative, distinguishing it from related compounds that lack this functional group.
The compound's molecular formula, C₁₁H₁₈ClNO, provides additional classification information that reflects its elemental composition and molecular weight of 215.72 grams per mole. This molecular formula indicates the presence of eleven carbon atoms, eighteen hydrogen atoms (including the proton from the hydrochloride salt), one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight and elemental composition place the compound within a specific range of small organic molecules that are commonly encountered in pharmaceutical and research chemical applications.
| Classification Category | Description | Significance |
|---|---|---|
| Structural Class | Substituted Amphetamine | Related to naturally occurring sympathomimetic amines |
| Chemical Family | Phenylpropanolamine Analog | Shares structural features with established pharmaceutical compounds |
| Functional Group | Secondary Amine Hydrochloride | Enhanced stability and solubility compared to free base form |
| Stereochemistry | Racemic Mixture (dl-form) | Contains equal proportions of both enantiomeric forms |
| Molecular Category | Small Organic Molecule | Suitable for pharmaceutical and research applications |
The classification of N-Ethyl-dl-norephedrine Hydrochloride as a research chemical reflects its primary applications in academic and industrial research settings, where it serves as a valuable tool for synthetic methodology development and analytical chemistry applications. This classification distinguishes the compound from pharmaceutical products intended for therapeutic use, instead emphasizing its utility as a research tool and synthetic intermediate. The research chemical designation also indicates that the compound is typically produced and distributed under conditions that prioritize chemical purity and analytical characterization rather than pharmaceutical manufacturing standards.
Properties
CAS No. |
4831-14-5 |
|---|---|
Molecular Formula |
C₁₁H₁₈ClNO |
Molecular Weight |
215.72 |
Synonyms |
(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl Alcohol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the stereoselective preparation from the prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one. This process employs asymmetric transfer hydrogenation catalyzed by chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl (TsDPEN), and uses formic acid and triethylamine as reagents .
Industrial Production Methods
In industrial settings, the production of N-Ethyl-dl-norephedrine Hydrochloride typically involves large-scale synthesis using similar catalytic hydrogenation methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-dl-norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenylpropanolamines .
Scientific Research Applications
N-Ethyl-dl-norephedrine Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of pharmaceuticals and other organic compounds.
Biology: The compound is used to study the effects of sympathomimetic amines on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in relation to its action on monoamine oxidase activity.
Mechanism of Action
N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic amine. It stimulates alpha- and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate. The compound also inhibits the reuptake of norepinephrine, enhancing its availability in the synaptic cleft. This results in increased stimulation of adrenergic receptors and subsequent physiological effects .
Comparison with Similar Compounds
N-Ethyl-dl-norephedrine Hydrochloride is similar to other sympathomimetic amines such as:
Norephedrine: Both compounds act on adrenergic receptors, but N-Ethyl-dl-norephedrine Hydrochloride has an additional ethyl group, which may alter its pharmacokinetic properties.
Ephedrine: Similar in structure, but ephedrine has a methyl group instead of an ethyl group, leading to differences in potency and duration of action.
Pseudoephedrine: A stereoisomer of ephedrine, with similar sympathomimetic effects but different pharmacological profiles
N-Ethyl-dl-norephedrine Hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Q & A
Q. What are the stability-indicating parameters for N-Ethyl-dl-norephedrine Hydrochloride under varying storage conditions?
- Methodology :
where is the degradation rate constant, is the pre-exponential factor, and is activation energy.
Q. How to design a robust assay for detecting trace impurities in bulk samples?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
